molecular formula C9H9Cl2N B11742630 1-(2,6-Dichlorophenyl)cyclopropan-1-amine

1-(2,6-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B11742630
M. Wt: 202.08 g/mol
InChI Key: KJPZICKCPVBIOB-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C9H10Cl2N It is known for its unique structure, which includes a cyclopropane ring attached to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclopropan-1-amine
  • 1-(3,5-Dichlorophenyl)cyclopropan-1-amine
  • 1-(2,6-Dichlorophenyl)cyclopropan-1-ol

Uniqueness: 1-(2,6-Dichlorophenyl)cyclopropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2

InChI Key

KJPZICKCPVBIOB-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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